molecular formula C11H15BBrNO2 B14079473 (2-Bromo-6-cyclohexylpyridin-4-yl)boronic acid

(2-Bromo-6-cyclohexylpyridin-4-yl)boronic acid

Cat. No.: B14079473
M. Wt: 283.96 g/mol
InChI Key: SXFCZWWPEDOUDA-UHFFFAOYSA-N
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Description

(2-Bromo-6-cyclohexylpyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound features a boronic acid group attached to a pyridine ring substituted with a bromine atom and a cyclohexyl group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-cyclohexylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate (KOAc) or potassium phosphate (K3PO4), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and scalable production of this compound. The choice of catalyst, base, and solvent is crucial to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-cyclohexylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Phenols or alcohols.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Bromophenylboronic Acid: Similar structure but lacks the cyclohexyl group.

    Cyclohexylboronic Acid: Lacks the pyridine ring and bromine atom.

Uniqueness: (2-Bromo-6-cyclohexylpyridin-4-yl)boronic acid is unique due to the presence of both a bromine atom and a cyclohexyl group on the pyridine ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C11H15BBrNO2

Molecular Weight

283.96 g/mol

IUPAC Name

(2-bromo-6-cyclohexylpyridin-4-yl)boronic acid

InChI

InChI=1S/C11H15BBrNO2/c13-11-7-9(12(15)16)6-10(14-11)8-4-2-1-3-5-8/h6-8,15-16H,1-5H2

InChI Key

SXFCZWWPEDOUDA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C2CCCCC2)(O)O

Origin of Product

United States

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